N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1353947-43-9
VCID: VC8232494
InChI: InChI=1S/C9H14ClN3S/c10-9-12-5-8(14-9)6-13(4-3-11)7-1-2-7/h5,7H,1-4,6,11H2
SMILES: C1CC1N(CCN)CC2=CN=C(S2)Cl
Molecular Formula: C9H14ClN3S
Molecular Weight: 231.75 g/mol

N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine

CAS No.: 1353947-43-9

Cat. No.: VC8232494

Molecular Formula: C9H14ClN3S

Molecular Weight: 231.75 g/mol

* For research use only. Not for human or veterinary use.

N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine - 1353947-43-9

Specification

CAS No. 1353947-43-9
Molecular Formula C9H14ClN3S
Molecular Weight 231.75 g/mol
IUPAC Name N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N'-cyclopropylethane-1,2-diamine
Standard InChI InChI=1S/C9H14ClN3S/c10-9-12-5-8(14-9)6-13(4-3-11)7-1-2-7/h5,7H,1-4,6,11H2
Standard InChI Key SYGYLJOMLNRXKT-UHFFFAOYSA-N
SMILES C1CC1N(CCN)CC2=CN=C(S2)Cl
Canonical SMILES C1CC1N(CCN)CC2=CN=C(S2)Cl

Introduction

N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a complex organic compound belonging to the class of thiazole derivatives. It features a chlorothiazole group and a cyclopropyl moiety attached to an ethylene diamine backbone, which contributes to its unique chemical and biological properties. This compound has garnered significant interest in various fields of research due to its potential biological activities and applications.

Synthesis

The synthesis of N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common methods may include reactions facilitated by base catalysts such as sodium hydroxide and solvents like ethanol or dimethylformamide. Optimizing reaction conditions such as temperature and time is crucial for achieving high yield and purity.

Biological Activities and Potential Applications

This compound is of interest for its potential biological activities, which could influence enzymatic pathways or receptor activities. While specific mechanisms of action are not fully elucidated, its unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological targets.

Potential ApplicationDescription
Medicinal ChemistryPotential therapeutic uses due to its interaction with biological targets
Drug DevelopmentCould be used to target specific enzymes or receptors

Research Findings and Future Directions

Research on N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine is ongoing, with a focus on understanding its biological activities and potential therapeutic applications. Further studies are needed to elucidate its specific mechanisms of action and to explore its full potential in scientific investigations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator